molecular formula C9H17ClN2O B1395181 N,N-Diallyl-3-aminopropanamide hydrochloride CAS No. 1220036-64-5

N,N-Diallyl-3-aminopropanamide hydrochloride

Cat. No. B1395181
CAS RN: 1220036-64-5
M. Wt: 204.7 g/mol
InChI Key: UOMAWHMZQDGUSF-UHFFFAOYSA-N
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Description

N,N-Diallyl-3-aminopropanamide hydrochloride is a chemical compound with the molecular formula C3H9ClN2O . It is used in various fields of science and technology . The compound is available for purchase from various chemical suppliers .


Synthesis Analysis

The synthesis of N,N-Diallyl-3-aminopropanamide hydrochloride involves complex chemical reactions. The cyclization and competing reactions for growing radical chains based on N-and C-diallyl monomers of new structural types have been investigated . The study of these reactions of five diallyl monomers was carried out .


Molecular Structure Analysis

The molecular structure of N,N-Diallyl-3-aminopropanamide hydrochloride is complex and involves various elements. The compound has a molecular weight of 124.57 .


Chemical Reactions Analysis

The chemical reactions involving N,N-Diallyl-3-aminopropanamide hydrochloride are complex and involve various steps. The cyclization step generates a highly reactive and nucleophilic primary radical, which acts as the main driving force for the polymerization .


Physical And Chemical Properties Analysis

The physical and chemical properties of N,N-Diallyl-3-aminopropanamide hydrochloride are complex and involve various factors. The compound has a molecular weight of 124.57 .

Scientific Research Applications

Radical Polymerization

N,N-Diallyl-3-aminopropanamide hydrochloride: is utilized in radical polymerization processes. The compound’s structure allows for the formation of polymers with unique properties. It’s particularly interesting in the study of cyclization and competing reactions for growing radical chains . This compound can be used to create high molecular weight polymers, which are essential in creating new materials with specific characteristics for industrial applications.

Theoretical Chemistry

In theoretical chemistry, N,N-Diallyl-3-aminopropanamide hydrochloride serves as a model compound to study the mechanism of radical polymerization . Computational methods like density functional theory are applied to understand the behavior of this compound in various chemical reactions, which is crucial for predicting the outcomes of synthetic processes.

Analytical Chemistry

This compound is significant in analytical chemistry, where it’s used as a standard or reagent in chromatographic techniques. It helps in the qualitative and quantitative analysis of complex mixtures, providing insights into the composition of unknown samples .

Biopharma Production

N,N-Diallyl-3-aminopropanamide hydrochloride: finds applications in biopharmaceutical production. It’s used in the synthesis of active pharmaceutical ingredients (APIs) and as an intermediate in the production of various drugs . Its role in drug synthesis is vital for developing new medications and treatments.

Safety And Hazards

The safety and hazards associated with N,N-Diallyl-3-aminopropanamide hydrochloride are complex and involve various factors. The compound is sold “as-is” and no warranty is provided with respect to the product .

properties

IUPAC Name

3-amino-N,N-bis(prop-2-enyl)propanamide;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H16N2O.ClH/c1-3-7-11(8-4-2)9(12)5-6-10;/h3-4H,1-2,5-8,10H2;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UOMAWHMZQDGUSF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C=CCN(CC=C)C(=O)CCN.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H17ClN2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

204.70 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N,N-Diallyl-3-aminopropanamide hydrochloride

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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